Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate
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Overview
Description
Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol. It is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate typically involves the reaction of 2-chloroquinazoline with methyl glycinate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinazoline ring can be replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted quinazolines.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Hydrolysis: 2-[(2-chloroquinazolin-4-yl)amino]acetic acid.
Scientific Research Applications
Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used to study the biological activity of quinazoline derivatives, including their interactions with various enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and molecular mechanisms involving quinazoline-based compounds.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit various kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these kinases, the compound can modulate their activity, leading to altered cellular functions . This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to block the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
2-Chloroquinazoline: A precursor in the synthesis of various quinazoline derivatives.
Methyl 2-(quinazolin-4-yl)acetate: A similar compound lacking the chlorine atom, used in similar research applications.
Uniqueness
Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate is unique due to the presence of both the ester and chloroquinazoline moieties, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to undergo nucleophilic substitution, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-9(16)6-13-10-7-4-2-3-5-8(7)14-11(12)15-10/h2-5H,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKOXVJXUJFOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC(=NC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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